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molecular formula C13H17NO2 B8320019 8-tert-Butyl-3,4-dihydro-2H-benzo[f][1,4]oxazepin-5-one

8-tert-Butyl-3,4-dihydro-2H-benzo[f][1,4]oxazepin-5-one

Cat. No. B8320019
M. Wt: 219.28 g/mol
InChI Key: SONJCQQJICZDNJ-UHFFFAOYSA-N
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Patent
US08318719B2

Procedure details

7-tert-Butyl-chroman-4-one (1.3 g, 6.36 mmol) was taken up in dichloromethane (11.25 mL) and methane sulfonic acid (7.5 mL) and cooled to 0° C. With stirring at 0° C. was added sodium azide (827 mg, 2 eq) portion-wise. The resulting mixture was stirred at 0° C. for 3 hours and by TLC analysis there was no more starting material remaining, so the reaction mixture was poured into a 20% solution of NaOH(aq) (25 mL) at 0° C. This solution was stirred for 10 minutes and then it was extracted with dichloromethane (3×50 mL) and the combined dichloromethane layers were washed with brine (1×50 mL). The organic layer was dried over magnesium sulfate, filtered and concentrated. Purification by column chromatography on silica gel eluting with a gradient of 5% ethyl acetate in hexanes to 100% ethyl acetate afforded the title compound as a white solid (1.304 ) (M+H)+=220.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step Two
Quantity
827 mg
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
reactant
Reaction Step Four
Quantity
11.25 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:14]=[C:13]2[C:8]([C:9](=[O:15])[CH2:10][CH2:11][O:12]2)=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].CS(O)(=O)=O.[N-:21]=[N+]=[N-].[Na+].[OH-].[Na+]>ClCCl>[C:1]([C:5]1[CH:6]=[CH:7][C:8]2[C:9](=[O:15])[NH:21][CH2:10][CH2:11][O:12][C:13]=2[CH:14]=1)([CH3:4])([CH3:3])[CH3:2] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C2C(CCOC2=C1)=O
Step Two
Name
Quantity
7.5 mL
Type
reactant
Smiles
CS(=O)(=O)O
Step Three
Name
Quantity
827 mg
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Step Four
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
25 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
11.25 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
With stirring at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at 0° C. for 3 hours and by TLC analysis there
Duration
3 h
STIRRING
Type
STIRRING
Details
This solution was stirred for 10 minutes
Duration
10 min
EXTRACTION
Type
EXTRACTION
Details
it was extracted with dichloromethane (3×50 mL)
WASH
Type
WASH
Details
the combined dichloromethane layers were washed with brine (1×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography on silica gel eluting with a gradient of 5% ethyl acetate in hexanes to 100% ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=CC2=C(C(NCCO2)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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